N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H26N2O6 and its molecular weight is 498.535. The purity is usually 95%.
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Scientific Research Applications
Alkaloid Derivatives and Antitumor Activity
Compounds similar to the queried chemical structure, such as those derived from alkaloids, have been explored for their potential in antitumor activities. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain derivatives showing potency against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. These findings suggest that quinolinone analogues, which share a core structural similarity with the queried compound, could be promising in the development of new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Structural Aspects and Properties of Amide Derivatives
Research on amide-containing isoquinoline derivatives highlights the structural diversity and the formation of crystalline salts and complexes with interesting fluorescence properties. Such studies underline the importance of structural analysis in understanding the physicochemical properties and potential applications of amide derivatives, which could be relevant for the queried compound's research applications (A. Karmakar et al., 2007).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. This demonstrates the potential of acetamide derivatives, especially when involved in coordination chemistry, to serve as antioxidants. Such findings could provide a foundational basis for exploring the antioxidant potential of the queried compound (K. Chkirate et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Studies on compounds containing benzodioxane and acetamide moieties have focused on their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. These enzymes are targets for treating diabetes and Alzheimer's disease, respectively. The research on sulfonamides with benzodioxane and acetamide shows significant inhibitory activity, suggesting that compounds with similar structural features could have therapeutic applications (M. Abbasi et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-3-35-21-9-10-24-22(15-21)29(34)23(28(33)19-6-4-18(2)5-7-19)16-31(24)17-27(32)30-20-8-11-25-26(14-20)37-13-12-36-25/h4-11,14-16H,3,12-13,17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYJFJBCOZCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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